2-(p-Tolyl)oxazolo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-4-6-10(7-5-9)13-15-12-11(16-13)3-2-8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNKGFXOYHTJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499188 | |
| Record name | 2-(4-Methylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-87-6 | |
| Record name | 2-(4-Methylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of the Oxazolo 4,5 B Pyridine Core
Ring-Opening Reactions of the Oxazole (B20620) Moiety
While the oxazolo[4,5-b]pyridine (B1248351) core is generally stable, the oxazole ring can undergo cleavage under specific conditions, particularly with nucleophilic attack. Although direct studies on 2-(p-Tolyl)oxazolo[4,5-b]pyridine are limited, related systems provide insight into this reactivity. For instance, the isomeric oxazolo[5,4-b]pyridines can be synthesized by heating iminophosphoranes and alkylideneoxazol-5(4H)-ones, a reaction that involves the formation and subsequent transformation of the oxazole ring. capes.gov.br Furthermore, the ring opening of activated aziridines with nucleophiles like amines has been extensively studied, providing a conceptual framework for potential ring-opening strategies for the oxazole moiety in the target compound under catalyst- and solvent-free conditions. nih.govrsc.org
The reaction of 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856) with various N-nucleophiles leads to nucleophilic substitution of the chlorine atom, and under more forcing conditions, could potentially lead to attack on the oxazole ring. nih.gov While not a direct ring-opening of the parent heterocycle, these reactions highlight the electrophilic nature of the carbon atoms in the oxazole ring, suggesting that strong nucleophiles could induce cleavage.
Cyclization Reactions for Fused or Spirocyclic Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, multi-ring systems. These reactions can lead to the formation of fused or spirocyclic structures with potential applications in various fields.
One approach to forming fused systems involves the functionalization of the pyridine (B92270) ring followed by an intramolecular cyclization. For example, the synthesis of novel thiazolo[4,5-b]pyridines has been achieved through the Friedländer reaction on a solid support, demonstrating a viable pathway for annulation of an additional ring onto the pyridine portion of the molecule. nih.gov
The synthesis of spiro heterocyclic compounds is another area of interest. While direct examples starting from this compound are not prevalent in the literature, the general strategies for creating spirocycles can be applied. For instance, the synthesis of spiro heterocyclic steroids often involves the reaction of a steroidal ketone with a bifunctional reagent, leading to the formation of a spiro-fused heterocyclic ring. clockss.org A similar approach could be envisioned where a functionalized oxazolo[4,5-b]pyridine acts as the substrate for spirocyclization.
Substitution Reactions at Various Positions on the Ring System
The oxazolo[4,5-b]pyridine core offers several sites for substitution reactions, allowing for the introduction of a wide array of functional groups. Both the pyridine and the p-tolyl rings can be targets for such modifications.
Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing the pyridine ring. The Heck reaction, for example, has been successfully employed to introduce a carboxylic acid moiety onto the pyridine framework of a related 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivative. nih.gov This reaction typically involves the coupling of a halo-substituted heterocycle with an alkene in the presence of a palladium catalyst and a base.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | Methyl acrylate (B77674) | Pd(OAc)2, tri-o-tolylphosphine | Et3N | DMF | Methyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)acrylate | 74 | nih.gov |
Similarly, the Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. While a direct example for the tolyl derivative is not available, the Suzuki reaction of a bromothiazolo[5,4-b]pyridine derivative with aryl boronic acids proceeds efficiently to afford the corresponding aryl-substituted products. biointerfaceresearch.com This suggests that a halo-substituted this compound would be a viable substrate for such transformations.
Electrophilic substitution on the p-tolyl ring is also a feasible transformation, although the reactivity will be influenced by the electron-withdrawing nature of the oxazolopyridine moiety.
Acylation, Alkylation, and Amination of Nitrogen Atoms
The nitrogen atoms within the oxazolo[4,5-b]pyridine scaffold, particularly the pyridine nitrogen, are susceptible to reactions with electrophiles.
Alkylation of the pyridine nitrogen to form a quaternary pyridinium (B92312) salt is a common reaction. This not only modifies the electronic properties of the molecule but can also be a precursor for further transformations. For example, N3-substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones have been synthesized via alkylation, followed by further functionalization. researchgate.net
Acylation of the nitrogen atoms can also be achieved. In related thiazolo[4,5-b]pyridine-2-ones, acylation at the 5-position has been demonstrated. mdpi.com While direct acylation of the pyridine nitrogen in this compound might be challenging due to the reduced basicity, it could potentially be achieved using highly reactive acylating agents.
Amination of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, is a known reaction for pyridine itself (the Chichibabin reaction). However, direct amination of the oxazolo[4,5-b]pyridine ring system is not well-documented. A more common approach to introduce an amino group is through nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring. For instance, the synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine (B1357651) derivatives has been achieved through nucleophilic desulfonative substitution with amines. nih.gov
Photochemical Reactions
The photochemical behavior of oxazolo[4,5-b]pyridine derivatives has been explored, primarily in the context of their fluorescence properties. The introduction of electron-donating or electron-withdrawing groups onto the scaffold can significantly influence their absorption and emission spectra. Studies on 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine have shown that these compounds can act as fluorescent probes.
While specific photochemical reactions such as cyclizations or rearrangements of this compound are not extensively reported, the photoisomerization of related azobenzene-containing compounds like phenylazopyridine has been studied in detail. This suggests that incorporation of photosensitive moieties onto the oxazolo[4,5-b]pyridine core could lead to materials with switchable properties upon UV irradiation. The inherent fluorescence of the core itself also presents opportunities for the development of new photoactive materials.
Advanced Spectroscopic Characterization Techniques and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(p-Tolyl)oxazolo[4,5-b]pyridine, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming its constitution.
Proton NMR (¹H NMR)
In the ¹H NMR spectrum of this compound, specific signals are expected for the protons on the pyridine (B92270) ring, the p-tolyl group, and the methyl group. The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would contain signals for the seven aromatic protons.
The three protons of the pyridine ring are expected to appear as distinct multiplets, influenced by their position relative to the nitrogen atom and the fused oxazole (B20620) ring. The proton at position 5 (H-5) would likely be the most downfield-shifted due to the anisotropic effect of the neighboring nitrogen. The protons on the p-tolyl group would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet for the methyl (CH₃) protons would be observed in the upfield region of the spectrum (around δ 2.4 ppm).
Expected ¹H NMR Data for this compound
This table is based on predicted values and data from analogous compounds.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-5 | ~8.5-8.7 | d | ~2.0 |
| Pyridine H-7 | ~8.1-8.3 | d | ~8.0 |
| Pyridine H-6 | ~7.2-7.4 | dd | ~8.0, 2.0 |
| Tolyl H-2', H-6' | ~8.0-8.2 | d | ~8.2 |
| Tolyl H-3', H-5' | ~7.3-7.5 | d | ~8.2 |
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 13 distinct signals are expected in a broadband-decoupled spectrum, corresponding to the 13 carbon atoms of the core structure, plus the methyl carbon.
The carbons of the heterocyclic system are typically found in the range of δ 110-165 ppm. The carbon atom at position 2 (C-2), being part of the oxazole ring and bonded to nitrogen and oxygen, is expected to be significantly downfield, likely above δ 160 ppm. The carbons of the p-tolyl group will show characteristic shifts, with the methyl-substituted carbon appearing around δ 140 ppm and the methyl carbon itself appearing upfield around δ 21 ppm.
Expected ¹³C NMR Data for this compound
This table is based on predicted values and data from analogous compounds.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~163-165 |
| C-3a | ~152-154 |
| C-5 | ~148-150 |
| C-7a | ~142-144 |
| C-4' (Tolyl) | ~140-142 |
| C-2', C-6' (Tolyl) | ~129-131 |
| C-1' (Tolyl) | ~125-127 |
| C-3', C-5' (Tolyl) | ~120-122 |
| C-7 | ~118-120 |
| C-6 | ~115-117 |
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₁₃H₁₀N₂O, the expected exact mass can be calculated. An experimentally determined HRMS value that matches this calculated mass would provide strong evidence for the compound's identity.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 211.0866 |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often heterocyclic, compounds. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺. For this compound, the basic nitrogen atoms on the pyridine ring are readily protonated. Therefore, a prominent peak corresponding to the protonated molecule at an m/z of approximately 211 would be expected. Fragmentation of this parent ion under tandem MS (MS/MS) conditions could lead to characteristic losses, such as the loss of a methyl radical or cleavage of the oxazole ring, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The C=N stretching vibration of the oxazole and pyridine rings would be expected in the 1650-1550 cm⁻¹ region. The C-O-C stretching of the oxazole ring typically appears around 1250-1050 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will also be present in the 1600-1450 cm⁻¹ range.
Expected IR Absorption Bands for this compound
This table is based on predicted values and data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | 2980-2850 |
| C=N Stretch (Pyridine/Oxazole) | 1650-1550 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Stretch (Oxazole) | 1250-1050 |
Photophysical Property Characterization
The characterization of photophysical properties is fundamental to understanding the behavior of fluorescent molecules upon interaction with light. This typically involves a suite of spectroscopic techniques to probe the electronic transitions and de-excitation pathways of a compound.
Absorption and Excitation Spectroscopy
In studies of related oxazolo[4,5-b]pyridine (B1248351) derivatives, absorption spectra are typically characterized by one or more broad bands in the ultraviolet (UV) or visible region of the electromagnetic spectrum. These bands correspond to π-π* and n-π* electronic transitions within the aromatic system. The position and intensity of these absorption maxima (λabs) are influenced by the electronic nature of the substituent on the phenyl ring. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands, respectively.
While specific absorption data for this compound is not available, it is anticipated that its absorption spectrum would be similar to that of other 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives, with the tolyl group providing a modest electron-donating effect.
Excitation spectroscopy is employed to determine the range of wavelengths that a molecule can absorb to produce fluorescence. In an ideal scenario, the excitation spectrum should be a mirror image of the absorption spectrum, confirming that the absorbing and emitting species are the same.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the emission properties of a molecule after it has been excited to a higher electronic state. Key parameters obtained from fluorescence spectra include the emission maximum (λem) and the Stokes shift, which is the difference in energy between the absorption and emission maxima. A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.
For the oxazolo[4,5-b]pyridine family, the fluorescence properties are known to be highly dependent on the polarity of the solvent. This solvatochromism is indicative of a change in the dipole moment of the molecule upon excitation. In the absence of experimental data for this compound, we can refer to studies on analogous compounds to predict its likely behavior. For example, derivatives with strong intramolecular charge transfer (ICT) character often exhibit significant red-shifting of their emission in polar solvents.
Quantum Yield Determinations
The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a key characteristic of an efficient fluorophore.
The determination of quantum yield is typically performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The choice of the standard is crucial and depends on the absorption and emission range of the compound under investigation.
Without experimental studies on this compound, its quantum yield remains undetermined. Research on other members of the oxazolo[4,5-b]pyridine class has shown a wide range of quantum yields, influenced by factors such as the substituent at the 2-position and the surrounding environment.
Data Tables
Due to the lack of specific experimental data for this compound in the scientific literature, data tables for its photophysical properties cannot be provided.
Computational and Theoretical Investigations
Molecular Modeling and Simulations
Molecular modeling and simulation are powerful tools used to investigate the behavior of molecules at an atomic level. For the oxazolo[4,5-b]pyridine (B1248351) scaffold, these techniques are primarily used to explore potential value in drug discovery by simulating how these compounds might interact with protein targets.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of potential drug candidates.
While no specific docking studies for 2-(p-Tolyl)oxazolo[4,5-b]pyridine were found, studies on related oxazolo[4,5-b]pyridine derivatives have been performed. For instance, research on a series of 2-(substituted)phenyl)oxazolo[4,5-b]pyridine derivatives investigated their potential as antimicrobial agents by performing docking against DNA gyrase, an essential bacterial enzyme. researchgate.net This approach helps to rationalize the observed biological activity and understand the inhibition mechanism at a molecular level. researchgate.netresearchgate.net
Similarly, docking studies on the analogous thiazolo[5,4-b]pyridine (B1319707) scaffold against phosphoinositide 3-kinase (PI3Kα) revealed key interactions within the ATP binding pocket, guiding the design of potent inhibitors. nih.gov
Protein-Ligand Interaction Analysis
Following a docking simulation, the specific interactions between the protein and the ligand are analyzed. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are critical for the stability of the complex.
For the related thiazolo[5,4-b]pyridine inhibitors of PI3Kα, analysis showed that the core heterocyclic scaffold fits into the ATP binding pocket, forming a crucial hydrogen bond with the hinge region residue Val851. nih.gov Additional interactions, such as those with Lys802, were also identified as key for binding affinity. nih.gov In studies on other related pyridine (B92270) derivatives, docking has helped identify key binding modes and interactions that correlate with their observed biological activities, such as anti-inflammatory or anticancer effects.
Binding Affinity Predictions
Docking programs use scoring functions to estimate the binding affinity (often expressed in kcal/mol) between a ligand and a protein. Lower binding energy scores typically suggest a more favorable interaction. This allows for the ranking of different compounds and the prioritization of the most promising candidates for further testing. For example, in studies of triphenylamine-linked pyridine analogues, compounds with the highest binding affinity scores in docking simulations were identified as lead candidates for anticancer activity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a protein-ligand complex over time. This method accounts for the flexibility of both the protein and the ligand, offering a more realistic representation of the binding event than static docking.
In a study involving 2-(substituted)oxazolo[4,5-b]pyridine derivatives, MD simulations were employed to understand the mechanism of inhibition against human topoisomerase IIα (hTopo IIα), a key enzyme in cancer therapy. researchgate.net Such simulations can confirm the stability of binding modes predicted by docking and reveal conformational changes that occur upon ligand binding.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights that complement experimental findings.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating molecular properties. While no specific DFT studies on this compound were identified, DFT has been applied to related systems. For example, DFT analysis was used to study the photophysical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine (HPOP) derivatives, helping to determine the contribution of different functional groups to the molecule's π-system and correlating these findings with experimental data. uaeh.edu.mx DFT calculations are also used to analyze reactivity, molecular electrostatic potential, and to predict spectroscopic properties, providing a deeper understanding of the molecule's chemical behavior.
Analysis of Local Nucleophilicity Descriptors
To understand the reactivity and regioselectivity of the oxazolo[4,5-b]pyridine scaffold, computational studies have employed local nucleophilicity descriptors. In research focused on the synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines, local nucleophilicity descriptors (Nk) were calculated to elucidate the reaction mechanism. These calculations, performed at the B3LYP/6-311G++(d, p) level of theory, help to identify the most nucleophilic sites within the molecule, thereby predicting the regioselective outcome of chemical reactions. This type of analysis is crucial for designing efficient synthetic routes and understanding the intrinsic chemical behavior of the compound.
Theoretical Prediction of Spectroscopic Properties
Quantum chemical calculations have been instrumental in interpreting the spectroscopic properties of the oxazolo[4,5-b]pyridine family. These theoretical predictions offer a molecular-level understanding that complements experimental data.
Fluorescence Spectra Predictions
Derivatives of the oxazolo[4,5-b]pyridine ring are known for their fluorescence properties. Theoretical investigations have shown that the fluorescence observed in this class of compounds has a significant charge transfer character. Quantum chemical calculations have been performed to support these experimental findings, showing strong consistency with the observed fluorescence behavior. These computational models are essential for explaining the electronic transitions that give rise to the observed emission spectra.
Solvent Polarity Effects on Photophysical Properties
The photophysical properties of oxazolo[4,5-b]pyridine derivatives are influenced by the polarity of their environment. Studies on related compounds have shown that both the ground and excited state dipole moments increase with the introduction of electron-donating or electron-withdrawing groups. This change in dipole moment upon excitation leads to a sensitivity of the fluorescence spectrum to the solvent. For instance, investigations of related oxazolo[4,5-b]pyridine dyes in solvents of varying polarity, such as water-acetonitrile mixtures and dimethyl sulfoxide (B87167) (DMSO), have demonstrated this effect. Theoretical calculations can model these solvent interactions to predict shifts in emission wavelengths, providing a deeper understanding of the solvatochromic behavior of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis has been applied to the broader class of 2-substituted oxazolo[4,5-b]pyridine derivatives to correlate their chemical structure with their biological activity. nih.govbibliotekanauki.pl In studies investigating the antifungal activity of these compounds against Candida albicans, QSAR models were developed using computer-assisted multiple regression analysis. nih.govbibliotekanauki.pl
These models have revealed key structural features that influence antifungal potency:
The oxazolo[4,5-b]pyridine ring system itself was identified as a favorable scaffold compared to isosteric benzoxazole (B165842) and benzimidazole (B57391) rings. nih.govbibliotekanauki.pl
Substitution at the 2-position of the ring system with a benzyl (B1604629) group was found to be more favorable for activity than a phenyl substituent. researchgate.net
The 5-position of the fused ring system was identified as a significant site for modification to improve activity, with electron-withdrawing groups leading to an increase in antifungal potency. nih.govbibliotekanauki.plresearchgate.net
QSAR models use various molecular descriptors, including electronic, steric, and structural parameters, to build these correlations. bibliotekanauki.plchem-soc.si The resulting equations allow for the prediction of biological activity for newly designed compounds, guiding the optimization of lead structures in drug discovery. nih.govbibliotekanauki.pl For instance, multivariate regression models like Principal Component Regression (PCR) and Partial Least Squares (PLS) have indicated that lipophilicity and water solubility are critical descriptors influencing the antifungal activity of this class of compounds. chem-soc.si
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME/Tox)
While specific in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not detailed in the available literature, the methodologies for such predictions are well-established for related heterocyclic compounds. These computational tools are vital in early-stage drug discovery to forecast the pharmacokinetic and toxicological profile of a molecule.
Commonly used in silico prediction methods include:
Drug-Likeness Rules: Assessment against criteria like Lipinski's "Rule of Five" helps to predict oral bioavailability. This rule evaluates molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.
ADME Parameter Prediction: Software can estimate properties such as intestinal absorption, blood-brain barrier penetration (often visualized using models like the BOILED-Egg plot), plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s.
Toxicity Prediction: Computational models can predict various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicity like hepatotoxicity.
For example, in silico ADME predictions were calculated for a series of antifungal oxazolo[4,5-b]pyridine derivatives using software like PreADMET to evaluate their pharmacokinetic profiles. researchgate.net These predictive studies help to identify potential liabilities early on, allowing for structural modifications to improve the compound's drug-like properties and reduce the likelihood of failure in later-stage clinical trials.
Medicinal Chemistry and Pharmacological Evaluation of Oxazolo 4,5 B Pyridine Derivatives
Anticancer Activity Research
The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, with oxazolo[4,5-b]pyridine (B1248351) derivatives emerging as a promising area of research.
Evaluation against Human Cancer Cell Lines
A variety of oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.
A series of newly synthesized oxazolo[4,5-b]pyridine-based triazoles demonstrated notable anticancer potential against several human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer lines, with some compounds showing promising activities when compared to the standard drug etoposide. tandfonline.com Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were assessed for their cytotoxic activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo, HT29) cell lines. nih.govresearchgate.net One particular derivative, compound 3g, was found to be highly potent against the HT29 cell line. nih.gov
However, not all derivatives have shown broad-spectrum cytotoxicity. For instance, while 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) was identified as a potent inhibitor of human topoisomerase IIα, it did not exhibit satisfactory cytotoxic activity against HeLa, WiDR, A549, and MCF7 cancer cell lines. nih.gov In another study, new triphenylamine-linked pyridine (B92270) analogues were tested against MDA-MB-231 (mammary carcinoma) and A-549 (lung cancer) cell lines, with some compounds showing better efficacy than cisplatin (B142131). researchgate.net
Interactive Table: Anticancer Activity of Oxazolo[4,5-b]pyridine Derivatives Against Various Cancer Cell Lines
| Compound Type | Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine-based triazoles | PC3, A549, MCF-7, DU-145 | Good to moderate anticancer potential compared to etoposide. | tandfonline.com |
| Oxazolo[5,4-d]pyrimidines | A549, MCF7, LoVo, HT29 | Compound 3g was most potent against the HT29 cell line. | nih.govresearchgate.net |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | HeLa, WiDR, A549, MCF7 | No satisfactory cytotoxic activity despite hTopo IIα inhibition. | nih.gov |
| Triphenylamine-linked pyridines | MDA-MB-231, A-549 | Some compounds exhibited better efficiency than cisplatin against the A-549 cell line. | researchgate.net |
Inhibition of Cellular Proliferation
The anticancer effects of oxazolo[4,5-b]pyridine derivatives are often linked to their ability to inhibit cellular proliferation. Several mechanisms have been proposed and investigated. For instance, some oxazolo[5,4-d]pyrimidine derivatives have been found to inhibit angiogenesis, a critical process in tumor growth and metastasis, by targeting vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.comnih.gov
One study identified a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as potent inhibitors of both VEGFR-2 and the proliferation of human umbilical vein endothelial cells (HUVEC). mdpi.comnih.gov The most effective compound in this series demonstrated significant inhibitory activity against VEGFR-2 kinase and HUVEC proliferation. mdpi.com Molecular docking studies suggest that these compounds bind to the ATP-binding site of VEGFR-2. nih.gov
Antimicrobial Activity Research
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Oxazolo[4,5-b]pyridine derivatives have been explored for their potential to combat various pathogens.
Antibacterial Efficacy against Sensitive and Drug-Resistant Strains
Studies have shown that 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives possess significant antibacterial properties. Some of these compounds have demonstrated remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. researchgate.net The antibacterial activity of these derivatives is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. researchgate.net
Further research into related heterocyclic structures has also yielded promising results. For example, a novel 1,2,4-oxadiazole-containing derivative has been shown to be effective against MRSA and can act synergistically with oxacillin (B1211168) to restore its activity against resistant strains. nih.gov
Antifungal Efficacy
The antifungal potential of oxazolo[4,5-b]pyridine derivatives has also been investigated. Certain derivatives have been evaluated for their activity against Candida albicans, a common cause of fungal infections in humans. nih.gov Additionally, research into novel pyrazole, pyridine, and pyrimidine (B1678525) derivatives has demonstrated their potential as antifungal agents against both Candida albicans and Aspergillus flavus. nih.gov
Enzyme Inhibition and Activation Studies
The pharmacological effects of oxazolo[4,5-b]pyridine derivatives are often mediated by their interaction with specific enzymes.
Several oxazolo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in inflammatory processes. nih.govnih.govvulcanchem.com Inhibition of GSK-3β by these compounds has been linked to anti-inflammatory effects. nih.govnih.gov One study reported a series of piperazine-linked oxazolo[4,5-b]pyridine derivatives with significant GSK-3β inhibitory activity. nih.gov Another study on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles also identified potent GSK-3β inhibitors. nih.gov
As previously mentioned, certain oxazolo[4,5-b]pyridine derivatives are effective inhibitors of topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs. nih.gov Specifically, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine was found to inhibit hTopo IIα with a low micromolar IC50 value. nih.gov
Furthermore, the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) is a significant mechanism of action for the anticancer activity of some oxazolo[5,4-d]pyrimidine derivatives. nih.govresearchgate.netmdpi.comnih.gov These compounds have been shown to be potent inhibitors of VEGFR-2 kinase activity. mdpi.comnih.gov
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including inflammatory conditions. The oxazolo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of GSK-3β inhibitors.
A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives have been synthesized and assessed for their in vitro GSK-3β inhibitory potential. nih.gov Several of these compounds demonstrated significant activity, with the most potent derivatives exhibiting IC₅₀ values in the sub-micromolar range. nih.gov For instance, specific compounds within this series displayed IC₅₀ values of 0.34 µM, 0.39 µM, 0.47 µM, and 0.53 µM. nih.gov These findings underscore the potential of the oxazolopyridine scaffold in designing effective GSK-3β inhibitors. nih.gov
In a related study, novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized using a click chemistry approach and evaluated for their in vitro inhibitory activity against GSK-3β. One particular compound from this series demonstrated a maximum inhibition with an IC₅₀ value of 0.19 μM. researchgate.netnih.gov The anti-inflammatory potential of these potent GSK-3β inhibitors was further confirmed in vivo. researchgate.netnih.gov
Table 1: GSK-3β Inhibitory Activity of Selected Oxazolo[4,5-b]pyridine Derivatives
| Compound Class | Derivative Example | IC₅₀ (µM) |
| Piperazine-linked oxazolo[4,5-b]pyridines | 7d | 0.34 |
| Piperazine-linked oxazolo[4,5-b]pyridines | 7e | 0.39 |
| Piperazine-linked oxazolo[4,5-b]pyridines | 7g | 0.47 |
| Piperazine-linked oxazolo[4,5-b]pyridines | 7c | 0.53 |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | 4g | 0.19 |
Sirtuin 1 (SIRT1) Activation
Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, is a key regulator of metabolic pathways and has been identified as a therapeutic target for metabolic diseases. Research has led to the discovery of oxazolo[4,5-b]pyridines as a novel class of small molecule activators of SIRT1, which are structurally distinct from and more potent than resveratrol, a well-known natural SIRT1 activator. nih.gov The identification and structure-activity relationship (SAR) studies of this series have highlighted their potential to produce beneficial effects on metabolic parameters. nih.gov
DNA Gyrase and Human Topoisomerase I and IIα Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for antimicrobial and anticancer therapies. The oxazolo[4,5-b]pyridine scaffold has shown promise in the development of inhibitors for these enzymes.
Specifically, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives were designed and synthesized as potential antitumor agents targeting human DNA topoisomerase I (hTopo I) and IIα (hTopo IIα). nih.gov Biological evaluations revealed that some of these compounds are potent inhibitors of hTopo IIα. Notably, the derivative 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) inhibited hTopo IIα with an IC₅₀ value of 2 µM, which was found to be more active than the reference drug etoposide. nih.gov
Furthermore, in silico studies suggest that the oxazolo[4,5-b]pyridine ring system may exert antimicrobial activity through the inhibition of DNA gyrase, an enzyme analogous to topoisomerase II in bacteria. This is thought to occur due to the structural analogy of the scaffold to the purine (B94841) bases, adenine (B156593) and guanine, which are fundamental components of nucleic acids.
Table 2: hTopo IIα Inhibitory Activity of a Selected Oxazolo[4,5-b]pyridine Derivative
| Compound | Target Enzyme | IC₅₀ (µM) |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) | hTopo IIα | 2 |
Cyclic AMP Phosphodiesterase (cAMP PDE III) Inhibition
Cyclic AMP phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signal transduction pathways. Inhibition of PDE, particularly the type III isoform (PDE III), can lead to increased intracellular cAMP levels, resulting in physiological effects such as vasodilation and cardiotonic activity. While direct studies on 2-(p-Tolyl)oxazolo[4,5-b]pyridine as a PDE III inhibitor are limited, research on structurally related heterocyclic systems provides valuable insights. For instance, imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones have been identified as novel and potent cAMP PDE III inhibitors. acs.org This suggests that the broader pyridinone-based heterocyclic family, which includes the oxazolo[4,5-b]pyridine scaffold, has the potential for development as PDE III inhibitors.
Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition
Acetylcholinesterase/Butyrylcholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. A thorough review of the current literature reveals a lack of specific research evaluating this compound or its close derivatives for inhibitory activity against AChE or BChE. While various heterocyclic scaffolds have been extensively studied as cholinesterase inhibitors, the potential of the oxazolo[4,5-b]pyridine core in this context remains an unexplored area of research. nih.govnih.gov
RAF Kinase (e.g., B-RAF) Activity Inhibition
The RAF kinases, particularly B-RAF, are critical components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations. Inhibition of B-RAF is a clinically validated strategy for cancer treatment. Although direct studies on the B-RAF inhibitory activity of this compound are not prominent, research on closely related heterocyclic systems is informative. For example, imidazo[4,5-b]pyridines have been detailed as potent inhibitors of B-RAF kinase. nih.govsci-hub.se These compounds have been shown to bind effectively to the ATP-binding site of the kinase. nih.gov Additionally, derivatives of thiazolo[5,4-b]pyridine (B1319707), another related scaffold, have also been identified as RAF inhibitors. mdpi.com These findings suggest that the broader family of pyridine-fused heterocyclic compounds, including the oxazolo[4,5-b]pyridine scaffold, holds potential for the development of novel RAF kinase inhibitors.
Anti-inflammatory and Analgesic Activity Research
Research into the oxazolo[4,5-b]pyridine scaffold has revealed significant anti-inflammatory and analgesic properties. Studies on various derivatives of 2-(substituted phenyl)oxazolo[4,5-b]pyridine indicate that these compounds can possess good anti-inflammatory and analgesic activity. nih.gov In some cases, the potency of these compounds has been found to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) and indomethacin (B1671933). nih.gov
Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6)
The anti-inflammatory effects of oxazolo[4,5-b]pyridine derivatives are linked to their ability to modulate key pro-inflammatory cytokines. While data specifically for this compound is not available, a study on a series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles demonstrated significant inhibitory effects on several pro-inflammatory mediators. nih.gov The more potent compounds in this series were found to substantially inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) when compared to the standard anti-inflammatory drug indomethacin. nih.gov This suggests that the oxazolo[4,5-b]pyridine core structure is a viable scaffold for developing inhibitors of these key inflammatory signaling molecules.
Table 1: Inhibition of Pro-inflammatory Mediators by selected Oxazolo[4,5-b]pyridine-2-one Derivatives
| Compound | Inhibition of TNF-α | Inhibition of IL-1β | Inhibition of IL-6 |
| 4g | Substantial | Substantial | Substantial |
| 4d | Substantial | Substantial | Substantial |
| 4f | Substantial | Substantial | Substantial |
| 4i | Substantial | Substantial | Substantial |
| Indomethacin | Comparative Inhibition | Comparative Inhibition | Comparative Inhibition |
| Data from a study on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, which are structurally related to this compound. "Substantial" indicates a significant inhibitory effect as reported in the study. nih.gov |
In Vivo Anti-inflammatory Models (e.g., Rat Paw Edema)
The anti-inflammatory activity of the oxazolo[4,5-b]pyridine class of compounds has been evaluated using standard in vivo models, such as the carrageenan-induced rat paw edema model. nih.govbiointerfaceresearch.com This test is a widely accepted method for screening potential anti-inflammatory agents. researchgate.net In this model, inflammation is induced by injecting carrageenan into the paw of a rat, and the effectiveness of a compound is measured by its ability to reduce the resulting swelling.
A study on a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, which are structurally related to this compound, demonstrated pronounced in vivo anti-inflammatory activity. nih.gov Several compounds from this series showed significant percentage inhibition of paw edema after 5 hours of administration. nih.gov
Table 2: In Vivo Anti-inflammatory Activity of selected Oxazolo[4,5-b]pyridine-2-one Derivatives in the Rat Paw Edema Model
| Compound | % Inhibition of Paw Edema (after 5h) |
| 4g | 76.36% |
| 4d | 74.54% |
| 4f | 72.72% |
| 4i | 70.90% |
| Data from a study on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, which are structurally related to this compound. nih.gov |
Development of Non-Acidic Anti-inflammatory Agents
A significant advantage of the 2-(substituted phenyl)oxazolo[4,5-b]pyridine scaffold is its non-acidic nature. nih.gov Many traditional NSAIDs are acidic compounds, which is often associated with gastrointestinal side effects, such as irritation and ulceration. nih.gov The development of effective anti-inflammatory agents that lack an acidic functional group is a key goal in medicinal chemistry to improve the safety profile of these drugs.
Research has shown that 2-(substituted phenyl)oxazolo[4,5-b]pyridines and their isomers can act as potent anti-inflammatory and analgesic agents without causing the gastrointestinal irritation commonly associated with acidic anti-inflammatory compounds. nih.gov Histopathological studies on related oxazolo[4,5-b]pyridine-2-one derivatives have confirmed the tolerance of the gastric mucosa to these compounds. nih.gov This favorable characteristic positions the oxazolo[4,5-b]pyridine core as a promising template for the design of a new generation of safer, non-acidic anti-inflammatory drugs.
Mechanistic Studies of Biological Activity
Elucidation of Enzyme Inhibition Mechanisms
The oxazolo[4,5-b]pyridine (B1248351) scaffold has been identified as a versatile inhibitor of several critical enzymes, primarily topoisomerases, which are vital for managing DNA topology during cellular processes like replication and transcription.
DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and viability. This enzyme, which is a validated target for antibiotics, is comprised of two GyrA and two GyrB subunits. The GyrB subunit contains the ATP-binding site, and the hydrolysis of ATP provides the energy for the enzyme's supercoiling activity.
While specific molecular docking studies for 2-(p-Tolyl)oxazolo[4,5-b]pyridine are not extensively detailed in the reviewed literature, the broader class of oxazolopyridines and other heterocyclic compounds are hypothesized to exert their antibacterial effects through the inhibition of DNA gyrase. Molecular docking simulations of various heterocyclic inhibitors with the E. coli DNA gyrase B subunit have been performed to elucidate binding modes. nih.gov These studies often show that inhibitors bind to the ATP-active site of the GyrB subunit, acting as competitive inhibitors of ATP. nih.govnih.gov This binding prevents the conformational changes required for the enzyme's catalytic cycle, thereby inhibiting DNA supercoiling and leading to bacterial cell death. nih.gov The interaction typically involves the formation of hydrogen bonds and hydrophobic interactions with key residues within the ATPase domain. nih.gov
Human topoisomerase IIα (Topo IIα) is a crucial enzyme for resolving topological problems in the DNA of proliferating cells and is a primary target for many anticancer drugs. plos.orgnih.gov Unlike bacterial gyrase, which is the target of antibiotics, Topo IIα inhibitors are sought for cancer chemotherapy. nih.gov These inhibitors can be classified into two main groups: poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to lethal double-strand breaks, and catalytic inhibitors, which interfere with the enzyme's function, often by blocking the ATP binding site, without stabilizing the cleavage complex. nih.govplos.org
The development of selective Topo IIα inhibitors is a significant goal, as the inhibition of the Topo IIβ isoform is often linked to adverse side effects. plos.org Research into various heterocyclic compounds has revealed different inhibition pathways. For instance, a class of substituted 4,5'-bithiazoles has been identified as catalytic inhibitors of Topo IIα that act via competitive ATP inhibition. nih.gov Conversely, other compounds act as Topo II poisons, a mechanism similar to the established drug etoposide. plos.org While the specific inhibitory pathway of this compound against human Topoisomerase IIα has not been definitively established in the available literature, its structural features suggest it could potentially act as a catalytic inhibitor by targeting the ATPase site, a mechanism that is considered potentially safer than poisoning. nih.gov
Investigating Activation Mechanisms (e.g., SIRT1)
Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that plays a critical role in regulating cellular processes such as metabolism, DNA repair, and inflammation. nih.govnih.gov Activation of SIRT1 is considered a promising therapeutic strategy for age-related diseases. The oxazolo[4,5-b]pyridine scaffold has been identified in high-throughput screening as a novel class of small-molecule SIRT1 activators. nih.govresearchgate.net
These compounds are structurally unrelated to resveratrol, the most well-known natural SIRT1 activator. nih.gov The mechanism of activation by these synthetic compounds is believed to be allosteric. Unlike resveratrol, whose direct activation mechanism has been subject to debate, these activators are thought to bind to a site on the SIRT1 enzyme, inducing a conformational change that enhances its catalytic efficiency towards specific peptide substrates. nih.gov This series of compounds was developed from a high-throughput screening hit that featured an oxazolopyridine core. researchgate.net Further optimization of this scaffold has led to potent analogs with demonstrated oral activity in various disease models. researchgate.net
Hypothesized Mechanisms for Antimicrobial Action (e.g., Nucleic Acid Synthesis Inhibition)
The antimicrobial activity of the oxazolo[4,5-b]pyridine ring system is thought to arise from its ability to disrupt the synthesis of essential macromolecules. Two primary mechanisms are hypothesized.
The first, as discussed previously, is the inhibition of DNA gyrase. nih.govnih.gov By targeting this essential bacterial enzyme, the compounds effectively halt DNA replication, leading to bacterial death. nih.gov This mode of action is shared with the well-established fluoroquinolone class of antibiotics.
A second hypothesized mechanism involves the compound acting as an antimetabolite. The oxazolopyridine core bears a structural resemblance to purine (B94841) bases (adenine and guanine), which are fundamental components of nucleic acids (DNA and RNA). It is proposed that these compounds could act as purine antagonists, competitively inhibiting enzymes involved in nucleic acid synthesis or even being incorporated into DNA or RNA, leading to the formation of dysfunctional macromolecules and subsequent cell death.
Analysis of Ligand-Protein Binding Affinities
The efficacy of a compound is directly related to its binding affinity for its molecular target. This affinity is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. While specific binding data for this compound is limited, studies on related heterocyclic structures provide insight into the potential potencies of this class of compounds against various targets.
Below is an interactive table summarizing the reported inhibitory activities and binding affinities for various pyridine-containing heterocyclic compounds against different targets.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Effects on Biological Activity
The nature and position of substituents on the oxazolo[4,5-b]pyridine (B1248351) ring system play a pivotal role in modulating its biological activities. Variations in these substituents can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
While direct studies on 2-(p-Tolyl)oxazolo[4,5-b]pyridine are limited, research on related guanidine derivatives provides insights into the potential influence of phenyl and benzyl (B1604629) groups on antibacterial activity. In a study on benzyl and phenyl guanidine derivatives, compounds with a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy group showed potent activity against both Staphylococcus aureus and Escherichia coli. nih.gov Conversely, dichlorobenzyl derivatives exhibited significantly higher potency against S. aureus compared to E. coli. nih.gov This suggests that the substitution pattern on the benzyl group is a key determinant of antibacterial spectrum and potency. For instance, replacing an O-benzyl linkage with a directly attached aromatic ring system was found to reduce antimicrobial activity. nih.govmdpi.com These findings imply that for this compound analogs, modifications to the tolyl group or the introduction of a benzyl moiety at other positions could significantly alter their antibacterial profile.
| Compound Type | Substituent | Target Bacteria | Activity | Reference |
| Benzyl Guanidine | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | S. aureus, E. coli | Potent | nih.gov |
| Benzyl Guanidine | Dichlorobenzyl | S. aureus > E. coli | Potent | nih.gov |
| Tetrahydroisoquinoline Guanidine | O-benzyl linkage vs. direct aromatic ring | S. aureus, E. coli | Reduced activity with direct ring | nih.govmdpi.com |
The presence of methyl and other electron-donating groups can significantly modulate the biological activity of heterocyclic compounds. In the context of this compound, the methyl group on the tolyl substituent is an electron-donating group. Studies on related heterocyclic systems have shown that such groups can influence activity. For example, in a series of thiazolo[4,5-b]pyridin-2-ones, the position and nature of substituents on the phenyl ring at the 7-position influenced antimicrobial activity. mdpi.com Specifically, the presence of a methyl group can affect the electronic properties and steric interactions of the molecule with its biological target. The redox activity of pyridine-oxazoline ligands, for instance, is influenced by the electron-donating capability of substituents on the nickel center they coordinate, which in turn affects their reactivity. nih.gov In the case of this compound, the electron-donating p-methyl group likely influences its interaction with biological targets, and further substitutions on the phenyl ring could fine-tune this activity.
| Compound Series | Substitution | Target Bacteria | Key Finding | Reference |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | Various on phenyl ring | Four bacterial strains including MRSA | Certain substitutions imparted strong activity | researchgate.net |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | General | Gram-positive vs. Gram-negative | More effective against Gram-positive bacteria | researchgate.net |
Structural modifications to the oxazolo[4,5-b]pyridine scaffold can have a profound impact on its ability to inhibit enzymes. For example, a series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme. nih.gov Specific substitutions on the piperazine moiety led to compounds with potent GSK-3β inhibitory activity. nih.gov This highlights that modifications at positions other than the 2-phenyl ring can also be crucial for enzyme inhibition. The oxazolo[4,5-b]pyridine core serves as a scaffold, and the appended functionalities are responsible for specific interactions with the enzyme's active site. Therefore, for this compound, introducing or modifying substituents on the pyridine (B92270) or oxazole (B20620) rings could lead to potent and selective inhibitors of various enzymes.
Rational Design of Oxazolo[4,5-b]pyridine Analogs
The rational design of analogs based on the oxazolo[4,5-b]pyridine scaffold aims to optimize their interaction with specific biological targets, thereby enhancing their therapeutic potential and minimizing off-target effects.
The oxazolo[4,5-b]pyridine core is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing inhibitors of various protein kinases. The design of such inhibitors often involves several key principles. For instance, in the design of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitors, a researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridine core, which is structurally related to oxazolo[4,5-b]pyridine, was utilized. nih.gov A crucial interaction was observed between a nitrogen atom in the heterocyclic core and the backbone NH group of a cysteine residue (Cys919) in the kinase's hinge region. nih.gov This hydrogen bond is a common feature in many kinase inhibitors and serves to anchor the inhibitor in the ATP-binding pocket.
When designing kinase inhibitors based on the this compound scaffold, the following principles can be applied:
Hinge-Binding Motif: The nitrogen atom(s) in the oxazolo[4,5-b]pyridine core can be positioned to form hydrogen bonds with the kinase hinge region.
Hydrophobic Pockets: The p-tolyl group can be directed towards a hydrophobic pocket in the kinase active site. Modifications to this group, such as adding or moving substituents, can optimize van der Waals interactions.
Solvent Exposure: Other parts of the molecule can be modified to extend into the solvent-exposed region, which can improve solubility and provide opportunities for further functionalization to enhance selectivity or other properties.
By applying these principles, novel and potent kinase inhibitors based on the this compound scaffold can be rationally designed and synthesized.
Emerging Applications and Future Research Directions
Role as Synthetic Intermediates for Complex Molecules
The 2-(p-Tolyl)oxazolo[4,5-b]pyridine core is a valuable building block for the synthesis of more complex molecules. The oxazolo[4,5-b]pyridine (B1248351) framework can be functionalized at various positions, allowing for the introduction of diverse chemical moieties and the construction of larger, more intricate molecular architectures.
One of the key strategies for the elaboration of the oxazolo[4,5-b]pyridine scaffold is the use of cross-coupling reactions. For instance, the pyridine (B92270) ring can be functionalized using the Heck reaction, a powerful tool for carbon-carbon bond formation. In a documented example, an oxazolo[4,5-b]pyridine derivative was successfully coupled with methyl acrylate (B77674) in the presence of a palladium catalyst to introduce a propenoate chain onto the pyridine ring. clockss.org This was followed by hydrogenation of the double bond and reduction of a cyano group to a primary amine, demonstrating the utility of this scaffold in building molecules with both acidic and basic chains. clockss.org Such functionalizations are crucial for developing compounds with specific pharmacological properties, such as antagonists for glycoprotein (B1211001) GPIIb/GPIIIa. clockss.org
The ability to introduce various substituents onto the oxazolo[4,5-b]pyridine core makes it a versatile intermediate for creating libraries of compounds for screening in drug discovery and material science. The synthesis of new functionalized oxazolo[4,5-b]pyridines has been described where a 5-bromo-3-hydroxy-2-aminopyridine was used as a starting material and reacted with various carboxylic acids to form the oxazole (B20620) ring. clockss.org This highlights the adaptability of the synthetic routes to incorporate different functionalities.
Development in Material Science Applications (e.g., Dyes, Pigments, Optoelectronic Devices)
The photophysical properties of oxazolo[4,5-b]pyridine derivatives suggest their potential for applications in material science, particularly in the development of dyes, pigments, and optoelectronic devices. The fluorescence behavior of a family of new dyes based on the oxazolo[4,5-b]pyridine ring has been investigated, revealing that the introduction of electron-donating and electron-withdrawing groups can significantly influence their photophysical properties. researchgate.net
The observed fluorescence in these compounds has a strong charge-transfer character. researchgate.net This property is highly relevant for the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. While specific data on the photoluminescence quantum yield of this compound is not widely available, studies on closely related compounds, such as 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, have shown that the fluorescence properties are sensitive to the solvent environment and the presence of substituents. researchgate.net
The general class of pyridine-containing organic molecules has been explored for use in OLEDs. For instance, pyrenylpyridine derivatives have been synthesized and used as emissive materials in OLEDs, demonstrating the potential of the pyridine core in such applications. researchgate.net Although these are different compounds, the underlying principle of using substituted pyridines as components of emissive materials is well-established. Future research could focus on the synthesis and characterization of this compound-based materials to fully explore their potential in this area.
Potential as Ligands in Organometallic Chemistry and Catalysis
The nitrogen atoms in the pyridine and oxazole rings of this compound make it a potential ligand for coordinating with transition metals. The resulting organometallic complexes could exhibit interesting catalytic properties. Pyridine-based ligands are widely used in catalysis, and the introduction of the oxazole ring and the p-tolyl group can modulate the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the metal center.
While specific studies on the use of this compound as a ligand are limited, the broader class of pyridine-containing ligands has been extensively studied. For example, palladium complexes with pyrimidine-2-thione ligands have been synthesized and shown to have catalytic activity in the epoxidation of allyl alcohol. mdpi.com This demonstrates the potential of palladium complexes with nitrogen- and sulfur-containing heterocyclic ligands in catalysis.
Future research could involve the synthesis and characterization of transition metal complexes of this compound and the evaluation of their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric effects of the p-tolyl group could lead to unique catalytic performance compared to other pyridine-based ligands.
Prospects for Novel Therapeutic Agent Development
The oxazolo[4,5-b]pyridine scaffold is a promising framework for the development of novel therapeutic agents due to its structural similarity to endogenous purines, which allows these compounds to interact with a variety of biological targets.
Addressing Multidrug Resistance in Pathogens
Multidrug resistance (MDR) is a major challenge in the treatment of infectious diseases and cancer. One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell. Compounds that can inhibit P-gp are therefore of great interest.
Studies on related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, have shown that these molecules can exhibit P-gp inhibitory activity. nih.gov For instance, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been evaluated for their ability to reverse multidrug resistance in cancer cells. nih.gov While direct studies on this compound are not yet available, its structural similarity to these compounds suggests that it could also have potential as an MDR modulator. Future research should investigate the interaction of this compound and its derivatives with P-gp and other MDR-related proteins.
Advancements in Anticancer Therapy
The development of novel anticancer agents is a critical area of research, and the oxazolo[4,5-b]pyridine scaffold has shown significant promise. A study on 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives revealed their potential as inhibitors of human DNA topoisomerase IIα (hTopo IIα), a key enzyme in cancer cell proliferation. researchgate.net
In this study, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit hTopo IIα. The results showed that some of these compounds were more active than the reference drug etoposide. researchgate.net Specifically, the 2-(4-butylphenyl)oxazolo[4,5-b]pyridine derivative was a potent inhibitor of hTopo IIα. researchgate.net Although the cytotoxic activity of these specific compounds against cancer cell lines was not satisfactory, the potent enzyme inhibition suggests that with further optimization, this class of compounds could lead to the development of effective anticancer drugs. researchgate.net
The table below summarizes the hTopo IIα inhibitory activity of selected 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives.
| Compound | Substituent on Phenyl Ring | hTopo IIα IC₅₀ (µM) |
| 2i | 4-butyl | 2 |
| Etoposide (Reference) | - | >2 |
Data from a study on 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as antitumor agents. researchgate.net
Future Directions in Synthetic Methodology
The synthesis of the oxazolo[4,5-b]pyridine core is a key step in the development of new materials and therapeutic agents based on this scaffold. While several methods for the synthesis of these compounds have been reported, there is always a need for more efficient, versatile, and environmentally friendly synthetic routes.
Traditional methods for the synthesis of oxazolo[4,5-b]pyridines often involve the condensation of a 2-amino-3-hydroxypyridine (B21099) derivative with a carboxylic acid or its derivative, often using harsh conditions such as high temperatures and strong acids like polyphosphoric acid (PPA). clockss.orgresearchgate.net More recent developments have focused on milder and more efficient methods. For example, the use of silica-supported perchloric acid has been reported as an efficient catalyst for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions.
Future directions in the synthetic methodology for this compound and its derivatives could include:
Development of one-pot multicomponent reactions: These reactions would allow for the rapid and efficient synthesis of a diverse range of derivatives from simple starting materials.
Use of green catalysts and solvents: The development of more environmentally friendly synthetic methods is a key goal in modern chemistry. This could involve the use of biocatalysts, solid-supported catalysts, and green solvents like water or ionic liquids.
Flow chemistry: Continuous flow synthesis offers several advantages over traditional batch synthesis, including improved safety, scalability, and product quality. The development of flow-based methods for the synthesis of oxazolo[4,5-b]pyridines would be a significant advancement.
Late-stage functionalization: The ability to introduce new functional groups into the oxazolo[4,5-b]pyridine core at a late stage in the synthesis would provide a powerful tool for the rapid generation of new derivatives for biological screening and materials testing.
By focusing on these areas, chemists can develop more efficient and sustainable methods for the synthesis of this compound and unlock its full potential in a wide range of applications.
Integration of Advanced Computational Methods in Drug Discovery
The integration of advanced computational methods has become an indispensable part of modern drug discovery and development, significantly accelerating the process from initial hit identification to lead optimization. nih.govbeilstein-journals.org For heterocyclic compounds like this compound, these in silico techniques provide profound insights into their mechanism of action, structure-activity relationships (SAR), and pharmacokinetic properties, thereby guiding the rational design of more potent and selective therapeutic agents. beilstein-journals.org Computational approaches not only reduce the time and costs associated with extensive experimental screening but also enhance the success rate of drug candidates entering clinical trials. nih.govbeilstein-journals.org
The application of these methods to the oxazolo[4,5-b]pyridine scaffold and related structures involves a multi-faceted strategy, incorporating molecular modeling, virtual screening, and predictive analytics to explore the vast chemical space and identify promising derivatives.
Molecular Docking and Binding Mode Analysis
Molecular docking is a cornerstone computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the oxazolo[4,5-b]pyridine class, docking studies have been instrumental in elucidating their binding modes with various biological targets, such as enzymes and receptors. For instance, in studies on the antimicrobial potential of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, molecular docking has been used to investigate their interactions with key bacterial enzymes like DNA gyrase. researchgate.net These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein, providing a molecular basis for their observed biological activity. researchgate.net
Similarly, computational studies on related heterocyclic systems, such as thiazolo[4,5-b]pyridine (B1357651) derivatives, have employed molecular docking to preselect compounds for in vitro anti-inflammatory activity testing. nih.govresearchgate.net By understanding how these molecules fit into the binding sites of targets like cyclooxygenase (COX) enzymes, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. dmed.org.uanih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on their molecular descriptors. nih.gov These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.
For classes of compounds like thiazolo[4,5-b]pyridin-2-one derivatives, QSAR models have been developed to predict their antioxidant activity. dmed.org.ua These models help in understanding which structural features are critical for the desired biological effect. For example, a QSAR study might reveal that specific substituents on the pyridine or phenyl ring significantly enhance activity, guiding the design of new analogs. nih.gov The development of interpretable QSAR models is particularly valuable as it provides insights into the mechanism of action and facilitates the in silico screening of virtual compound libraries. dmed.org.ua
Virtual Screening
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate thousands or even millions of molecules in a fraction of the time required for experimental high-throughput screening (HTS). nih.gov
For scaffolds related to oxazolopyridines, such as oxazolo[4,5-g]quinazolines, pharmacophore-based virtual screening has been successfully used to identify novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. waocp.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used as a filter to screen databases for compounds that match these spatial and chemical features. The hits from this initial screening are then typically subjected to more rigorous docking simulations to refine the selection. waocp.org
ADMET Prediction
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the predicted ligand-protein complex. nih.gov For oxazolo[4,5-b]pyridine derivatives, MD simulations can confirm whether the binding pose predicted by docking is stable within the dynamic environment of the protein's active site, providing greater confidence in the predicted binding mode. researchgate.net
The table below summarizes the application of various computational methods in the study of oxazolopyridine and related heterocyclic scaffolds.
| Computational Method | Application | Studied Scaffold | Key Findings & References |
| Molecular Modeling / Docking | Investigating antimicrobial mechanism | 2-(substituted)oxazolo[4,5-b]pyridine | Predicted binding interactions with DNA gyrase active site. researchgate.netresearchgate.net |
| Molecular Docking | Preselection for anti-inflammatory screening | Thiazolo[4,5-b]pyridine | Identified compounds with high predicted affinity for COX enzymes. nih.govresearchgate.net |
| Virtual Screening | Discovery of EGFR inhibitors | Oxazolo[4,5-g]quinazoline | Identified novel potent EGFR inhibitors from compound databases. waocp.org |
| QSAR | Predicting antioxidant activity | 3H-Thiazolo[4,5-b]pyridin-2-one | Developed models to correlate structure with antioxidant potential for virtual screening. dmed.org.ua |
| ADMET Prediction | Assessing drug-likeness | 2-(substituted)oxazolo[4,5-b]pyridine | In silico evaluation of pharmacokinetic properties to guide lead optimization. researchgate.net |
| Molecular Dynamics | Confirming complex stability | Oxadiazolo pyridine | Validated the stability of ligand-protein complexes over time. nih.gov |
The continued evolution and application of these computational tools are set to further unlock the therapeutic potential of the this compound scaffold, enabling the design of next-generation drug candidates with improved efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-(p-Tolyl)oxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A silica-supported, acid-catalyzed one-pot synthesis is highly efficient. Using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions achieves >90% yield with short reaction times (2–4 hours). The catalyst is reusable, and the workup involves simple filtration and recrystallization . Key precursors include 2-amino-3-hydroxypyridine and p-tolyl-substituted benzoyl chloride. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 2:1).
Q. How is structural characterization of this compound performed to confirm regioselectivity?
- Methodological Answer : Regioselectivity is confirmed using 1H/13C NMR , IR , and HRMS . For example, 1H NMR shows characteristic aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and δ 7.2–7.6 ppm (p-tolyl group). IR peaks at 1600–1650 cm⁻¹ confirm C=N/C-O bonds. Local nucleophilicity (Nk) descriptors calculated via B3LYP/6-311G++(d,p) DFT methods validate the preferential formation of the oxazolo[4,5-b]pyridine scaffold over other isomers .
Q. What preliminary biological screening methods are used to assess antimicrobial activity?
- Methodological Answer : The microdilution method (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (e.g., E. coli, P. aeruginosa) strains. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show MICs as low as 8 µg/mL against P. aeruginosa .
Advanced Research Questions
Q. How do substituents on the p-tolyl group influence antimicrobial activity, and what computational tools validate these findings?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) enhance activity against Gram-negative bacteria, while electron-donating groups (e.g., -OCH₃) favor Gram-positive targets. Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) show stable binding to DNA gyrase ATP-binding sites. For example, RMSD values ≤0.165 nm confirm ligand-protein complex stability over 50 ns simulations .
Q. How can contradictions in MIC data across studies be resolved?
- Methodological Answer : Discrepancies arise from variations in bacterial strain resistance profiles and assay conditions. For instance, methicillin-resistant S. aureus (MRSA) may show higher MICs than standard strains. Normalizing data using Z-score analysis and cross-referencing with Clinical and Laboratory Standards Institute (CLSI) breakpoints clarifies outliers. Additionally, time-kill assays differentiate bactericidal vs. bacteriostatic effects .
Q. What computational approaches predict ADME/toxicity profiles of this compound derivatives?
- Methodological Answer : SwissADME and pkCSM tools evaluate Lipinski’s rule compliance, bioavailability, and toxicity. Derivatives typically exhibit high gastrointestinal absorption (HIA >90%) and low CYP450 inhibition risk. DFT/B3LYP/6-311G(d,p) calculations determine HOMO-LUMO gaps (ΔE ≈ 4.3–4.5 eV), correlating with metabolic stability .
Q. How do crystallographic studies inform the design of histamine H3 receptor antagonists based on this scaffold?
- Methodological Answer : X-ray crystallography of analogs (e.g., 2-(4-propylpiperazin-1-yl)oxazolo[4,5-b]pyridine hydrobromide) reveals N–H⋯Br hydrogen bonding (d = 2.89 Å) and π-π stacking (3.4–3.7 Å). These interactions guide modifications to enhance blood-brain barrier permeability for CNS applications .
Q. What strategies mitigate environmental risks during large-scale synthesis?
- Methodological Answer : Green chemistry principles are applied:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
